molecular formula C11H21NO B175338 (1-Cyclohexylpyrrolidin-3-yl)methanol CAS No. 100049-71-6

(1-Cyclohexylpyrrolidin-3-yl)methanol

Cat. No. B175338
CAS RN: 100049-71-6
M. Wt: 183.29 g/mol
InChI Key: UQWOCKWHWBXITR-UHFFFAOYSA-N
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Description

“(1-Cyclohexylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for “(1-Cyclohexylpyrrolidin-3-yl)methanol” is 1S/C11H21NO/c13-9-10-6-7-12 (8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1-Cyclohexylpyrrolidin-3-yl)methanol” has a molecular weight of 183.29 . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Pharmacotherapy

Pyrrolidine and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The compound could potentially be explored for similar pharmacological applications due to its pyrrolidine core.

Cancer Research

Pyrrolidine-based compounds have been evaluated for their anticancer potential against various cancer cell lines . The presence of the cyclohexylpyrrolidin moiety in “(1-Cyclohexylpyrrolidin-3-yl)methanol” may offer a platform for designing novel anticancer agents.

Synthetic Chemistry

The pyrrolidine ring is a versatile scaffold in synthetic chemistry. It is often used in the synthesis of complex molecules due to its reactivity and presence in many natural products . This compound could serve as an intermediate or building block in synthetic organic chemistry.

Drug Design

Pyrrolidine derivatives are frequently used in drug design due to their ability to improve pharmacokinetic properties and enhance biological activity . “(1-Cyclohexylpyrrolidin-3-yl)methanol” could be utilized in the design and development of new drug candidates.

Bioactive Molecule Development

The pyrrolidine core is integral to many bioactive molecules with target selectivity . Research into “(1-Cyclohexylpyrrolidin-3-yl)methanol” could lead to the discovery of new bioactive compounds with specific target interactions.

Safety and Hazards

The safety information available indicates that “(1-Cyclohexylpyrrolidin-3-yl)methanol” is an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(1-cyclohexylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWOCKWHWBXITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640639
Record name (1-Cyclohexylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclohexylpyrrolidin-3-yl)methanol

CAS RN

100049-71-6
Record name (1-Cyclohexylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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